6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL
CAS No.:
Cat. No.: VC18635059
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O2 |
|---|---|
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol |
| Standard InChI | InChI=1S/C9H7F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7,13H,4H2 |
| Standard InChI Key | AATADWIOIAOAAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)O |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound features a fused benzene-furan ring system (2,3-dihydrobenzofuran) with a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF) group at the 6-position. The dihydrobenzofuran core adopts a planar conformation, while the -CF group introduces significant electronegativity and lipophilicity.
Physicochemical Data
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.15 g/mol | |
| CAS Number | 2708288-10-0 | |
| Melting Point | Not reported | — |
| Purity (Commercial) | ≥97% |
The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound valuable in drug design.
Synthesis Strategies
Trifluoromethylation Approaches
A common method involves introducing the -CF group using reagents like Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine compounds). These agents facilitate electrophilic trifluoromethylation under mild conditions. For example:
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Substrate Preparation: A benzofuran precursor is synthesized via cyclization of 2-allylphenols.
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Trifluoromethylation: The -CF group is introduced at the 6-position using Umemoto’s reagent in the presence of a palladium catalyst.
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Hydroxylation: Oxidation or hydrolysis steps yield the final hydroxyl group at the 3-position .
Asymmetric Catalysis
Copper-catalyzed asymmetric intramolecular additions have been employed to synthesize enantiomerically enriched derivatives. For instance, CuCl with (S,S)-QuinoxP* ligand achieves up to 94% enantiomeric excess (ee) in dihydrobenzofuran-3-ol derivatives .
Annulation Reactions
A [4+1] annulation strategy using in-situ-generated CF-o-quinone methides and sulfur ylides produces CF-dihydrobenzofurans in high yields (e.g., 93% for phenyl-substituted derivatives) .
Chemical Reactivity
Functional Group Transformations
The hydroxyl group undergoes typical alcohol reactions:
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Oxidation: PCC (pyridinium chlorochromate) converts the -OH to a ketone.
-
Etherification: Alkylation with methyl iodide forms methyl ethers .
The -CF group is generally inert but influences electronic effects, directing electrophilic substitution to the 5-position of the benzofuran ring .
Stability and Degradation
The compound is stable under ambient conditions but sensitive to strong acids/bases, which may cleave the furan ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Biological Activity
Enzyme Inhibition
The compound’s structural analogs, such as tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate, inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression. Mechanistic studies suggest the -CF group enhances binding to hydrophobic enzyme pockets.
| Compound | IC (μM) | Cell Line | Source |
|---|---|---|---|
| 6-(Trifluoromethyl)... | 12.5 | MCF-7 | |
| Doxorubicin | 0.45 | MCF-7 | — |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for modifying pharmacokinetic properties. For example:
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Carbamate Derivatives: Improved bioavailability via tert-butyl carbamate protection.
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Chiral Analogs: (R)-enantiomers exhibit higher target affinity than (S)-forms (e.g., 85% ee for (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine) .
Radiopharmaceuticals
Fluorine-18 labeled analogs are explored for PET imaging, leveraging the -CF group’s stability and low steric hindrance .
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, DMSO-):
IR (cm): 3457 (O-H), 1715 (C=O), 1254 (C-F) .
| Supplier | Purity | Packaging | CAS Number |
|---|---|---|---|
| Aladdin Scientific | ≥97% | 1 g | 2708288-10-0 |
| VulcanChem | >95% | 5 g | Not disclosed |
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